2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one involves several steps, including palladium-catalyzed coupling, hydrogenation, reduction, and hydrolysis processes to obtain the desired keto compounds and subsequent reactions to form oximes as intermediates or final products. Notably, the synthesis of similar compounds demonstrates the complexity and precision required in chemical synthesis processes to achieve specific molecular structures (Zhuang Yan & R. Hartmann, 1998).
Molecular Structure Analysis
Molecular structure analysis of compounds structurally similar to 2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one reveals the importance of crystallography in understanding compound geometries. For instance, studies on organoboron compounds provide insights into the coordination of ligands to boron moieties, forming chelate rings that are crucial for the stability and reactivity of these molecules (W. Kliegel et al., 1989).
Chemical Reactions and Properties
Chemical reactions involving similar compounds demonstrate a range of reactivities, such as O-methyloxime formation from keto compounds and their potential as enzyme inhibitors. These reactions are indicative of the versatile chemical properties that can be exploited for various applications, including medicinal chemistry (D. J. Collins et al., 1994).
Physical Properties Analysis
The physical properties, such as crystal structure and bond lengths, provide insights into the stability and potential interactions of compounds with biological targets or other molecules. Detailed crystallographic studies contribute to the understanding of molecular conformations and are essential for designing compounds with specific biological activities (W. Kliegel et al., 1989).
Chemical Properties Analysis
The chemical properties of similar compounds, including their synthesis routes and reactivity profiles, are fundamental for developing new chemical entities with desired activities. The ability to manipulate chemical structures through synthesis and understand their reactivity patterns is crucial for advancing chemical and pharmaceutical research (Zhuang Yan & R. Hartmann, 1998).
Scientific Research Applications
Antiestrogenic Activity
The compound [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, methanesulfonic acid salt demonstrated potent antiestrogenic activity. This compound was synthesized through a series of reactions involving acylation, Grignard reaction, and etherification, ultimately leading to its formation. The antiestrogenic activity was confirmed through both oral and subcutaneous administration in rats and mice, revealing that this compound has a higher binding affinity to estrogen receptors than estradiol (Jones et al., 1979).
Metabolic Studies
The metabolism of 1,4-epoxy-1,4-dihydronaphthalene was studied in rats. This compound was converted into various metabolites, including 1,4:2,3-diepoxy-1,2,3,4-tetrahydronaphthalene and a compound believed to be 1,4-dihydro-1,4-dihydroxynaphthalene. The study indicated that this compound does not serve as an intermediate in naphthalene metabolism (Sims, 1965).
Tumor-Vascular Disrupting Agents
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and its analogs were found to be potent anticancer leads. These compounds inhibited tumor growth significantly and exhibited high antiproliferative activity across various human tumor cell lines. They were characterized as novel tubulin-binding tumor-vascular disrupting agents, meaning they target established blood vessels in tumors (Cui et al., 2017).
Type 1 Diabetes Mellitus Treatment
ONO-4641, a selective agonist for sphingosine 1-phosphate receptors, demonstrated preventive and therapeutic efficacy in preclinical models of Type 1 diabetes mellitus. In non-obese diabetic mice, a model of spontaneous Type 1 diabetes mellitus, ONO-4641 prevented the onset of diabetes and decreased diabetic prevalence after onset in a dose-dependent manner (Shioya et al., 2021).
properties
IUPAC Name |
N-(7-methoxy-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-13(16)15-12-7-5-9-4-6-10(18-2)8-11(9)14(12)17/h4,6,8,12H,3,5,7H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUWWWJHIKQWDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1CCC2=C(C1=O)C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390858 | |
Record name | N-(7-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanamido-7-methoxy-3,4-dihydronaphthalen-1-(2H)-one | |
CAS RN |
88058-66-6 | |
Record name | N-(7-Methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60390858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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